1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea
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Overview
Description
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include a cyclohexyl ring, a dimethylamino group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexyl Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexyl ring.
Introduction of the Dimethylamino Group: This step involves the alkylation of an amine with dimethyl sulfate or a similar reagent.
Formation of the Thiourea Moiety: This can be accomplished by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of flow microreactor systems, which offer improved efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used to substitute the dimethylamino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(2-hydroxyethyl)thiourea
- 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(2-hydroxyphenyl)thiourea
Uniqueness
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is unique due to its combination of a cyclohexyl ring, a dimethylamino group, and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H31N3OS |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21+,22+/m1/s1 |
InChI Key |
BIOUFBCQNRENED-CZYKHXBRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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